Thiamin-allyl-disulfid
Description
Properties
CAS No. |
554-44-9 |
|---|---|
Molecular Formula |
C15H22N4O2S2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-(prop-2-enyldisulfanyl)pent-2-en-2-yl]formamide |
InChI |
InChI=1S/C15H22N4O2S2/c1-4-7-22-23-14(5-6-20)11(2)19(10-21)9-13-8-17-12(3)18-15(13)16/h4,8,10,20H,1,5-7,9H2,2-3H3,(H2,16,17,18)/b14-11+ |
InChI Key |
WNCAVNGLACHSRZ-SDNWHVSQSA-N |
Isomeric SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCO)\SSCC=C)/C |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCC=C)C |
melting_point |
132 - 133 °C |
physical_description |
Solid |
Synonyms |
allithiamine allithiamine hydrochloride |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Allithiamine, also known as Thiamin-allyl-disulfid, targets the pyruvate dehydrogenase complex (PDC) . PDC plays a crucial role in glucose and energy metabolism. Allithiamine also targets dendritic cells , modulating their metabolic flux during activation.
Mode of Action
Allithiamine interacts with its targets by acting as a coactivator of the PDC. This promotes the conversion of cytosolic pyruvate to mitochondrial acetyl-CoA, inhibiting the decomposition of pyruvate into lactic acid. In dendritic cells, allithiamine inhibits the lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production.
Biochemical Pathways
Allithiamine affects several biochemical pathways. It plays a role in the cellular respiration and oxidation of fatty acids . It also participates in energy production in the mitochondria and protein synthesis. Allithiamine significantly inhibits glucose-driven citrate accumulation, which is a key component of the citric acid cycle.
Pharmacokinetics
The pharmacokinetics of allithiamine are unique. Although it strongly increases thiamine levels in blood and liver, it has no significant effect in the brain. This suggests that allithiamine may have a different absorption mechanism and pharmacological profile than other thiamine derivatives.
Result of Action
The action of allithiamine results in several molecular and cellular effects. It has been found to alleviate hyperglycaemia-induced endothelial dysfunction due to its potent antioxidant and anti-inflammatory effect.
Action Environment
The action of allithiamine can be influenced by environmental factors. For instance, the presence of enzymes found in garlic can convert thiamine to allithiamine. Furthermore, the compound’s action may be affected by the individual’s nutritional status, as high doses of glucose in malnourished people can result in acute thiamine deficiency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
